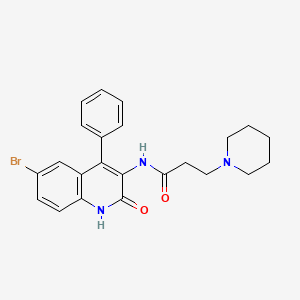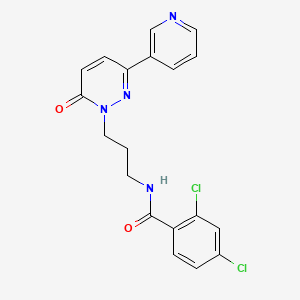
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide is a useful research compound. Its molecular formula is C23H24BrN3O2 and its molecular weight is 454.368. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of halogenated hydrocarbon aminations has been explored, producing target molecules with confirmed structures via elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. The structural confirmation aids in understanding the molecule's three-dimensional configuration and its potential interactions in biological systems (Bai et al., 2012).
- Another study focused on the synthesis and estrogen receptor binding affinity of compounds integrating quinoline moieties, revealing their potential for anti-proliferative activities against cancer cell lines. This emphasizes the compound's relevance in oncology research (I. Parveen et al., 2017).
Biological Activity and Applications
- Research on piperidine derivatives, including those similar in structure to the compound , discusses their pharmacological properties and uses. These derivatives have applications in the development of drugs for treating various conditions, illustrating the compound's potential in medicinal chemistry (R. Vardanyan, 2018).
- Studies on fluoroquinolone-based 4-thiazolidinones, which share structural similarities, highlight antimicrobial activities. This indicates the compound's utility in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010).
Advanced Applications and Theoretical Studies
- The dye based on a similar dihydroquinolin-3-yl structure has been synthesized, with its absorption spectra analyzed. This suggests applications in the development of new materials or sensors (O. Yelenich et al., 2016).
- Crystal structure and Hirshfeld surface analysis of related compounds have been performed to understand intermolecular interactions, crucial for designing drugs with better efficacy and reduced side effects (N. Ullah & H. Stoeckli-Evans, 2021).
properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2/c24-17-9-10-19-18(15-17)21(16-7-3-1-4-8-16)22(23(29)25-19)26-20(28)11-14-27-12-5-2-6-13-27/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYYOBRLSHFAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-(piperidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2635823.png)
![N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635824.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2635825.png)
![Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2635828.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione](/img/structure/B2635829.png)


![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2635836.png)
![Ethyl 4-[[2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B2635837.png)

![N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2635840.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide](/img/structure/B2635841.png)

![N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2635845.png)